molecular formula C14H16N2O2 B8290817 4-Phenylaminomethyl-1H-pyrrole-2-carboxylic acid ethyl ester

4-Phenylaminomethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No. B8290817
M. Wt: 244.29 g/mol
InChI Key: CWVMHQKJRCNKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylaminomethyl-1H-pyrrole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenylaminomethyl-1H-pyrrole-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylaminomethyl-1H-pyrrole-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Phenylaminomethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 4-(anilinomethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)13-8-11(10-16-13)9-15-12-6-4-3-5-7-12/h3-8,10,15-16H,2,9H2,1H3

InChI Key

CWVMHQKJRCNKNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)CNC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.2012 g (1.20 mmol) of 4-formyl-1H-pyrrole-2-carboxylic acid ethyl ester was dissolved in 4.8 mL (0.25 M) of 5% acetic acid in methanol. Aniline (0.13 mL g, 1.44 mmol) was added, and the reaction was stirred at room temperature under nitrogen for 45 minutes, then sodium cyanoborohydride (0.1244 g, 1.98 mmol) was added slowly and the reaction was allowed to stir at room temperature overnight. About 2 mL of saturated K2CO3 were added, and the reaction was extracted twice with ethyl acetate. The combined organics were washed with saturated NaHCO3 (˜3 mL) and brine (˜3 mL), then the combined organics were dried with Na2SO4, filtered and concentrated en vacuo. The crude product was purified by silica gel chromatography (Combiflash column, 85:15 Hexanes:Ethyl acetate) to obtain 0.2663 g (91%) of 4-phenylaminomethyl]-1H-pyrrole-2-carboxylic acid ethyl ester (183) as a colorless viscous oil. Note: Starting material 4-formyl-1H-pyrrole-2-carboxylic acid ethyl ester has an HPLC retention time=7.337 min. 1H (CDCl3, 400 MHz): δ 9.49 (1H, broad s), 7.19 (2H, dd, J=8.6, 7.3 Hz), 6.73 (1H, tt, J=7.3, 1.1 Hz), 6.66 (2H, dd, J=8.6, 1.1 Hz), 6.91 (1H, d, J=2.0 Hz), 6.90 (1H, d, J=2.0 Hz), 4.33 (2H, q, J=7.2 Hz), 4.19 (2H, s), 3.90 (1H, broad s), 1.36 (3H, t, J=7.2 Hz) ppm. HPLC: 6.936 min.
Quantity
0.2012 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
0.1244 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

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